2-Methylbiphenyl
Overview
Description
2-Methylbiphenyl, also known as 2-Phenyltoluene, is an organic compound with the molecular formula C13H12. It is a derivative of biphenyl, where a methyl group is substituted at the second position of the biphenyl structure. This compound is a colorless liquid at room temperature and is known for its use in various chemical and industrial applications.
Mechanism of Action
Target of Action
2-Methylbiphenyl, also known as o-Methylbiphenyl or 2-Phenyltoluene , is an organic compound that has been used in the design and synthesis of various derivatives with potential biological activities . .
Mode of Action
For instance, some biphenyl derivatives have been found to inhibit the binding of PD-1/PD-L1, a key interaction in immune response regulation . The this compound core of these inhibitors anchors at the bottom of the pocket, with the distal phenyl ring creating a T-stacking interaction with the sidechain of A Tyr56 and further stabilized by π-alkyl interactions with the sidechains of A Met115 and B Ala121 .
Biochemical Pathways
For instance, coumarin derivatives bearing a this compound moiety have been synthesized and evaluated for their anticancer activities and PD-1/PD-L1 inhibitory activities .
Pharmacokinetics
It has been suggested that biphenyl derivatives, which include this compound, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
For instance, some biphenyl derivatives have been found to inhibit the binding of PD-1/PD-L1, a key interaction in immune response regulation .
Biochemical Analysis
Biochemical Properties
2-Methylbiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 involves the hydroxylation of the methyl group, leading to the formation of hydroxylated metabolites . These interactions are essential for understanding the metabolic pathways and potential detoxification processes involving this compound.
Cellular Effects
The effects of this compound on cellular processes have been studied in various cell lines. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anticancer activities against several cancer cell lines, including MCF-7, A549, H460, and HT29 . The compound affects cell proliferation and induces apoptosis, thereby inhibiting the growth of cancer cells. Additionally, this compound has been found to have minimal cytotoxic effects on normal cell lines, such as HEK-293 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the binding of PD-1/PD-L1, a critical interaction in immune checkpoint pathways . This inhibition can enhance the immune response against cancer cells. Additionally, molecular docking studies have revealed that this compound interacts with amino acid residues in the active sites of enzymes, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the formation of degradation products, which may affect its biochemical properties. In in vitro studies, the effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, it has been observed that low to moderate doses of this compound exhibit anti-inflammatory and analgesic activities without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The hydroxylation of the methyl group is a key metabolic reaction, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also dependent on its lipophilicity, which facilitates its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. It has been observed that this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles is mediated by post-translational modifications and targeting signals, which direct its localization and influence its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbiphenyl can be synthesized through several methods:
Reduction of Aromatic Carboxylic Acids: One method involves the reduction of biphenyl-2-carboxylic acid using trichlorosilane and tri-n-propylamine in acetonitrile.
Grignard Reaction: Another method involves the reaction of o-tolylmagnesium bromide with cyclohexanone, followed by dehydration and dehydrogenation.
Coupling Reactions: this compound can also be prepared by coupling o-tolyllithium with chlorobenzene in the presence of piperidine.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or coupling reactions using nickel-phosphine catalysts. These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
2-Methylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
2-Methylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the behavior of aromatic hydrocarbons in biological systems.
Industry: It is used in the production of polymers, resins, and as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
- Biphenyl
- 4-Methylbiphenyl
- 2,2’-Dimethylbiphenyl
Properties
IUPAC Name |
1-methyl-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLIZEAXNXSFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID10881160 | |
Record name | 2-Methyl-1,1'-biphenyl | |
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Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS] | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Record name | 2-Methyl-1,1'-biphenyl | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992), 255.3 °C | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Flash Point |
210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/ | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Record name | METHYLBIPHENYL | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water. | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Record name | METHYLBIPHENYL | |
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Density |
0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27). | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Vapor Density |
greater than 5 (NTP, 1992) (Relative to Air) | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Vapor Pressure |
less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/ | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Record name | 2-Methyl-1,1'-biphenyl | |
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CAS No. |
28652-72-4, 643-58-3 | |
Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Record name | 2-Methylbiphenyl | |
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Record name | 2-Methylbiphenyl | |
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Record name | 1,1'-Biphenyl, methyl- | |
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Record name | 2-METHYLBIPHENYL | |
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Melting Point |
Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylbiphenyl?
A1: The molecular formula of this compound is C13H12, and its molecular weight is 168.23 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and High-Performance Liquid Chromatography (HPLC) [, ] to identify and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to elucidate its structure. [, ]
Q3: What is known about the thermal stability of this compound?
A3: Studies reveal that this compound exhibits thermal stability up to 673 K. []
Q4: Has the heat capacity of this compound been studied?
A4: Yes, research has investigated the heat capacity and thermodynamic functions of this compound over a temperature range of 6 to 372 K. []
Q5: Have computational methods been applied to study this compound?
A5: Absolutely. Quantum-chemical calculations have been instrumental in understanding the mechanism of this compound formation during the cyanophenylation of aromatic nitriles by terephthalonitrile dianion. [] Additionally, computational studies have been employed to investigate rotational barriers in 2-amido-2'-methylbiphenyls. []
Q6: How do structural modifications of this compound affect its biological activity?
A6: Research on pyrethroid insecticides, which incorporate a this compound moiety, highlights the impact of structural changes on insecticidal activity. For instance, introducing fluorine, chlorine, or methyl groups at the 2-position of the biphenyl ring generally enhances activity compared to the unsubstituted parent compound. [] Furthermore, in the development of novel oxime ether pyrethroids, modifications to the 2-methylthio-acetophenone oxime ether scaffold led to variations in insecticidal activity against Homopteran and Lepidopteran pests. []
Q7: What is known about the degradation of this compound in the environment?
A7: Studies on the degradation of bifenthrin, a pyrethroid insecticide containing a this compound group, provide insights. In soil, bifenthrin degrades primarily through hydrolysis of the ester linkage, yielding this compound-3-yl methanol as a major product. [] The degradation rate is influenced by factors such as soil type and microbial activity, with faster degradation observed in soil rich in organic matter. []
Q8: What are the environmental concerns related to this compound-containing compounds?
A8: While this compound itself might not pose significant environmental risks, some compounds containing this moiety, like bifenthrin, are insecticides. Their use necessitates careful consideration of potential ecological effects. Research has focused on understanding the degradation patterns of bifenthrin in soil and aqueous environments to assess its persistence and potential impact. [, ]
Q9: What analytical techniques are crucial for studying this compound and its derivatives?
A9: A combination of techniques, including GC-MS, HPLC, and NMR spectroscopy, are essential tools for the characterization, quantification, and monitoring of this compound and related compounds. [, , ] These methods provide valuable insights into the synthesis, degradation pathways, and biological interactions of these molecules.
Q10: How does research on this compound bridge different scientific disciplines?
A10: The study of this compound showcases the interconnectedness of various scientific fields. From synthetic organic chemistry for its preparation and derivatization [, ] to analytical chemistry for its characterization and quantification [, ], and further to environmental science for understanding its fate and effects in the environment [, ]—research on this compound necessitates a multidisciplinary approach.
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